molecular formula C16H23NO4 B14369684 Acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-diethyl- CAS No. 93149-03-2

Acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-diethyl-

Cat. No.: B14369684
CAS No.: 93149-03-2
M. Wt: 293.36 g/mol
InChI Key: GRXUKZZDEMYTHV-UHFFFAOYSA-N
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Description

Acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-diethyl- is a complex organic compound with a unique structure that includes an acetohydroxamic acid moiety and a 4-allyl-2-methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-diethyl- typically involves the reaction of 4-allyl-2-methoxyphenol with acetohydroxamic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions can vary, but they generally involve steps such as esterification, hydroxylation, and allylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-diethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may involve specific temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in derivatives with different functional groups.

Scientific Research Applications

Acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-diethyl- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects, including its role as an enzyme inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-diethyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-allyl-2-methoxyphenoxyacetic acid: A related compound with similar structural features.

    2-(4-allyl-2-methoxyphenoxy)acetohydrazide: Another compound with a similar backbone but different functional groups.

Uniqueness

Acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-diethyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

93149-03-2

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

N-ethoxy-N-ethyl-2-(2-methoxy-4-prop-2-enylphenoxy)acetamide

InChI

InChI=1S/C16H23NO4/c1-5-8-13-9-10-14(15(11-13)19-4)20-12-16(18)17(6-2)21-7-3/h5,9-11H,1,6-8,12H2,2-4H3

InChI Key

GRXUKZZDEMYTHV-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)COC1=C(C=C(C=C1)CC=C)OC)OCC

Origin of Product

United States

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